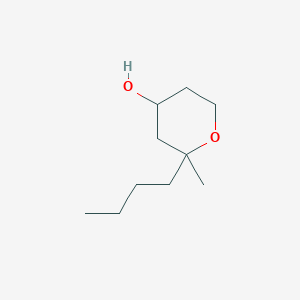

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial and scientific applications It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing five carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be synthesized through Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. This reaction is typically acid-catalyzed, with common catalysts including Brønsted acids bearing a sulfonic group and Lewis acids such as iron chloride . The reaction conditions often involve the use of iron-modified silica as a catalyst, which has been shown to produce the desired compound with high selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron chloride-modified silica catalysts. These catalysts are prepared through wet impregnation or impregnation under solvent-free conditions. The presence of water has been found to positively influence the selectivity for the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The Prins cyclization reaction, which is used for its synthesis, is a key example of an acid-catalyzed cyclization reaction .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iron chloride, iron nitrate, and various Brønsted acids. The reaction conditions typically involve the presence of water, which has been shown to enhance the selectivity for the desired product .

Major Products Formed: The major product formed from the reactions involving this compound is the substituted tetrahydropyranol. This compound is often used in the fragrance industry due to its pleasant odor .

Wissenschaftliche Forschungsanwendungen

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol has a wide range of scientific research applications. In chemistry, it is studied for its potential use as a building block in the synthesis of more complex molecules. In biology, it is investigated for its potential biological activities and interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. In industry, it is used in the production of fragrances and other consumer products .

Wirkmechanismus

The mechanism of action of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The specific molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through interactions with specific receptors and enzymes in the body .

Vergleich Mit ähnlichen Verbindungen

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be compared with other similar compounds, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol and 4-butyl-2-methyltetrahydro-2H-pyran-4-ol . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for use in various applications.

Biologische Aktivität

2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, a compound belonging to the tetrahydropyran family, has garnered attention for its biological activity and potential applications in various fields. This article explores its biological properties, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18O. Its structure includes a six-membered ring containing one oxygen atom, with a butyl group and a methyl group attached, which significantly influences its chemical behavior and biological interactions.

Biological Activity

Research indicates that this compound interacts with various enzymes and proteins, potentially affecting their activity. Its ability to form stable ethers suggests it may serve as a protecting group in organic synthesis. Furthermore, it may influence cellular signaling pathways, gene expression, and cellular metabolism, making it a candidate for pharmacological studies.

Interaction with Enzymes

Studies have shown that this compound can modulate enzyme activity, which could lead to alterations in metabolic pathways. Its interactions may be crucial for understanding its role in biological systems and its potential therapeutic applications.

Case Studies and Research Findings

Several studies have evaluated the safety and biological effects of this compound:

- Genotoxicity Assessment : Research indicates that this compound is not genotoxic. In vivo studies showed no significant increases in chromosomal aberrations at various concentrations .

- Skin Sensitization : The compound has been evaluated for skin sensitization potential. Results suggest it does not induce sensitization reactions in human studies and is non-reactive to skin proteins .

- Toxicity Evaluation : The margin of exposure (MOE) for repeated dose toxicity was found to be greater than 100, indicating a low risk for adverse effects from repeated exposure .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | Similar pyran ring; different substituents | Non-genotoxic; used in fragrance formulations |

| 4-Methyltetrahydropyran | Similar pyran structure without butyl group | Used as an organic solvent; broad application in reactions |

| 2,2-Dimethyltetrahydropyran | Similar ring structure; different functional groups | Exhibits different reactivity patterns |

The unique substituents on this compound confer distinct chemical properties that differentiate it from other compounds in its class.

Eigenschaften

Molekularformel |

C10H20O2 |

|---|---|

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

2-butyl-2-methyloxan-4-ol |

InChI |

InChI=1S/C10H20O2/c1-3-4-6-10(2)8-9(11)5-7-12-10/h9,11H,3-8H2,1-2H3 |

InChI-Schlüssel |

ZPHZRHDHNPBDOK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1(CC(CCO1)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.